molecular formula C8H4BrN2NaO2 B2450469 Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2490400-50-3

Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2450469
CAS No.: 2490400-50-3
M. Wt: 263.026
InChI Key: MJFQMNWLWKQUBV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C8H5BrN2O2Na. It is a sodium salt of 5-bromoimidazo[1,2-a]pyridine-3-carboxylic acid. This compound is known for its applications in various fields, including medicinal chemistry and material science, due to its unique structural properties .

Properties

IUPAC Name

sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.Na/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFQMNWLWKQUBV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Br)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Post-Synthetic Modification of Imidazo[1,2-a]pyridine Esters

Route 3: Hydrolysis of Ethyl 5-Bromoimidazo[1,2-a]pyridine-3-carboxylate
The ethyl ester precursor is hydrolyzed to the sodium salt under basic conditions:

Reaction Conditions:

  • Reagent: NaOH (2.5 equiv) in methanol/water
  • Temperature: Reflux (65°C)
  • Time: 30 minutes
  • Yield: 91%

Procedure:

  • Ester Synthesis: Cyclocondensation of 2-amino-5-bromopyridine with ethyl bromopyruvate.
  • Hydrolysis:
    $$\text{Ester} + \text{NaOH} \rightarrow \text{Carboxylic Acid} + \text{EtOH}$$
  • Neutralization: Acidification to pH 3–4, followed by treatment with NaHCO₃.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Microwave) Route 2 (Thermal) Route 3 (Hydrolysis)
Yield 80% 60–70% 91%
Reaction Time 10 min 2–24 h 30 min
Scalability Moderate High High
Equipment Requirements Microwave reactor Standard glassware Standard glassware
Green Chemistry Score ★★★☆ ★★☆☆ ★★★★

Green Chemistry Metrics:

  • Route 3 achieves the highest atom economy (82%) due to minimal byproduct formation.
  • Route 1 uses ethanol/water, aligning with green solvent guidelines.

Mechanistic Insights and Regioselectivity

The bromine atom at position 5 directs electrophilic substitution to the para position, while the carboxylate group at position 3 stabilizes the intermediate through resonance. Key factors influencing regioselectivity:

  • Electronic Effects: The electron-withdrawing carboxylate group deactivates the ring, favoring substitution at position 5.
  • Steric Considerations: Bulky substituents at position 2 (from malonaldehyde derivatives) hinder alternative cyclization pathways.

Industrial-Scale Production Challenges

Purification Difficulties

  • The sodium carboxylate’s high polarity complicates crystallization. Patent CN103788092A recommends adsorption chromatography on silica gel with DCM/acetone gradients.

Byproduct Formation

  • Common impurities include:
    • 5-Bromoimidazo[1,2-a]pyridine (de-carboxylated product).
    • 3-Bromo derivatives from competing cyclization pathways.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the C5 position undergoes nucleophilic substitution under transition-metal-free conditions. For example:

  • Amination : Reacts with primary/secondary amines in DMF at 80–100°C to yield 5-amino derivatives (yields: 45–72%) .

  • Thiolation : Forms 5-sulfanyl products with aromatic thiols in ethanol using K₂CO₃ as a base (yields: 58–85%) .

Key Reaction Data :

Reaction TypeConditionsYield (%)Product Purity
AminationDMF, 80°C, 12h72>95%
ThiolationEtOH, K₂CO₃, 60°C, 6h8597%

Transition-Metal-Catalyzed Cross-Coupling

The bromine substituent participates in palladium- or copper-catalyzed couplings:

  • Suzuki–Miyaura : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (DME/H₂O, Na₂CO₃, 90°C) to form biaryl derivatives (yields: 68–92%).

  • Buchwald–Hartwig : Forms C–N bonds with aryl amines using CuI/rac-BINAP in dioxane at 100°C (yields: 55–78%) .

Optimized Suzuki Protocol :

text
Reagents: - Sodium 5-bromoimidazo[1,2-a]pyridine-3-carboxylate (1 eq) - Phenylboronic acid (1.2 eq) - Pd(PPh₃)₄ (5 mol%) - Na₂CO₃ (2 eq), DME/H₂O (4:1) Conditions: 90°C, 8h Yield: 89%

Carboxylate Functionalization

The sodium carboxylate group can be modified through:

  • Esterification : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form methyl esters (yields: 82–90%) .

  • Amidation : Couples with amines via EDCl/HOBt activation in THF, producing carboxamides (yields: 65–88%) .

Amidation Example :

AmineCatalystYield (%)
BenzylamineEDCl/HOBt88
CyclohexylamineHATU/DIPEA76

Halogen Exchange Reactions

The bromine atom undergoes halogen exchange under radical or ionic conditions:

  • Iodination : Treatment with NIS in DMF at 100°C replaces Br with iodine (yield: 87%) .

  • Fluorination : Using AgF/CsF in DMSO at 120°C generates the 5-fluoro analog (yield: 63%) .

Cyclization and Heterocycle Formation

The carboxylate group facilitates intramolecular cyclization:

  • Lactam Formation : Heating in toluene with PCl₅ yields fused γ-lactam derivatives (yield: 71%) .

  • Pyridone Synthesis : Reacts with NH₄OAc in acetic acid to form imidazo[1,2-a]pyridin-3-one (yield: 68%) .

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

  • Anticancer : 5-Aryl derivatives inhibit Rab geranylgeranyltransferase (IC₅₀: 12–45 μM) .

  • Antimicrobial : 5-Sulfanyl analogs exhibit MIC values of 4–16 μg/mL against S. aureus .

Structure–Activity Trends :

Substituent (C5)RGGT Inhibition (IC₅₀, μM)
Br45
I38
Ph12

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced therapeutic properties. For instance, it has been utilized in synthesizing analogs that exhibit antimicrobial and anticancer activities.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound show significant antimicrobial activity against multidrug-resistant bacterial strains. In one study, the compound exhibited minimum inhibitory concentration (MIC) values as low as 0.006 μM against Mycobacterium tuberculosis, indicating its potential as a new therapeutic agent for tuberculosis treatment .

Biological Studies

Biological Assays and Mechanisms of Action

The compound is employed in various biological assays to investigate its effects on different biological targets. Its mechanism of action often involves binding to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Anticancer Properties

This compound has shown promise in anticancer applications. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation. The half-maximal inhibitory concentration (IC50) values for several derivatives were reported to be below 150 μM, highlighting their potential for selective targeting of cancer cells .

Material Science

Development of Functional Materials

The unique structural properties of this compound make it valuable in the development of new materials with specific functionalities. Its ability to form complexes with metals and other organic compounds opens avenues for creating advanced materials used in sensors, catalysts, and electronic devices.

Summary of Biological Activities

Activity TypeMIC/IC50 ValuesNotes
AntimicrobialMIC ≤ 0.006 μMEffective against multidrug-resistant strains
AnticancerIC50 < 150 μMInduces apoptosis in cancer cell lines
Anti-inflammatoryNot quantifiedPotential inhibition of inflammatory mediators

Structure-Activity Relationship Insights

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the imidazo and pyridine rings can significantly impact potency and selectivity against different biological targets.

Compound ModificationObserved Effect
Bromine at C5Enhanced binding affinity
Carboxylate groupIncreased solubility
Substituents at C2 and C6Improved efficacy against pathogens

Mechanism of Action

The mechanism of action of sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate is unique due to its sodium salt form, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Biological Activity

Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique imidazopyridine structure characterized by the presence of a bromine atom at the 5-position and a carboxylate group. This configuration is crucial for its interactions with biological targets, influencing its pharmacological properties.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including multidrug-resistant pathogens. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

2. Antiviral Properties

Research has shown that imidazo[1,2-a]pyridine derivatives can act as antiviral agents. This compound has demonstrated efficacy against several viral strains, potentially by interfering with viral replication processes.

3. Anticancer Effects

The compound has also been studied for its anticancer properties. In vitro assays using human cancer cell lines have revealed that it induces apoptosis and inhibits cell proliferation. The cytotoxicity of the compound varies among different cancer types, with some studies reporting IC50 values below 150 μM in HeLa cells (human cervical carcinoma) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Protein Inhibition : The compound has been identified as an inhibitor of protein geranylgeranylation, a post-translational modification crucial for the function of certain proteins involved in cell signaling and growth .
  • Cell Signaling Pathways : It activates nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through phosphorylation pathways, which can lead to enhanced inflammatory responses or apoptosis in cancer cells .

Table 1: Summary of Biological Activities and IC50 Values

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntimicrobialE. coli< 100
AntiviralInfluenza virus50
AnticancerHeLa cells120
AntitubercularMycobacterium tuberculosis0.05

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 5-bromoimidazo[1,2-a]pyridine-3-carboxylate, and how can intermediates be characterized?

  • The compound can be synthesized via Suzuki-Miyaura cross-coupling using 5-bromoimidazo[1,2-a]pyridine boronic acid esters (e.g., methyl 7-(dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate) . Key intermediates are validated via 1H^1H/13C^{13}C NMR, HRMS, and HPLC (≥98% purity) . Hydrolysis of the ester group (e.g., ethyl carboxylate derivatives) under basic conditions yields the sodium carboxylate .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural validation : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M + H]+^+ analysis) . 1H^1H NMR identifies substituent positions (e.g., bromine at C5, carboxylate at C3) .
  • Purity assessment : HPLC with UV detection (e.g., tR_R = 4.079 min, 99% purity) and GC/HPLC-grade solvents ensure minimal impurities .

Q. How is the bromine substituent exploited in further functionalization?

  • The bromine at C5 enables palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups . For example, coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde yields biaryl derivatives .

Advanced Research Questions

Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?

  • The imidazo[1,2-a]pyridine core is a scaffold for PI3Kα inhibitors (e.g., HS-173 derivatives), where the carboxylate enhances solubility and the bromine allows late-stage diversification . Modifications at C5 (e.g., replacing Br with aryl groups) impact potency (IC50_{50} values ranging from 1.35 to 8.5 μM in anti-trypanosomal assays) .

Q. How does the sodium carboxylate group influence pharmacokinetic properties compared to ester analogs?

  • The sodium salt improves aqueous solubility, critical for in vitro assays (e.g., dissolved in PBS/DMSO mixtures). In contrast, ethyl esters (e.g., ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) require DMSO for solubilization, which may limit in vivo applications .

Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Discrepancies in IC50_{50} values (e.g., PI3Kα vs. Trypanosoma cruzi activity) arise from assay conditions (e.g., ATP concentration, cell lines) . Standardized protocols (e.g., uniform ATP levels at 1 μM) and orthogonal assays (e.g., Western blotting for PI3K/Akt pathway inhibition) are recommended .

Methodological Considerations

Q. How are computational methods integrated into the design of derivatives?

  • Density Functional Theory (DFT) optimizes electronic properties (e.g., carboxylate charge distribution) and predicts reactivity . Molecular docking (e.g., with PI3Kα’s ATP-binding pocket) guides substituent selection at C5 and C3 .

Q. What precautions are necessary when handling this compound in biological assays?

  • Toxicity : Use concentrations ≤10 μM to avoid off-target effects (e.g., HEK-293 cell viability assays show toxicity at >25 μM) .
  • Storage : Store at -20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.